

Preliminary Studies of BSJ-03-204 triTFA: A Technical Guide

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Compound of Interest

Compound Name: BSJ-03-204 triTFA

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Introduction

BSJ-03-204 triTFA is a potent and selective, Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2]. As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective, cereblon-dependent ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6[3]. This molecule has demonstrated anti-proliferative effects in various cancer cell lines and induces G1 cell cycle arrest[1][2]. Notably, BSJ-03-204 does not induce the degradation of neosubstrates IKZF1 and IKZF3, highlighting its selectivity[1][2]. This technical guide provides a comprehensive overview of the preliminary studies on BSJ-03-204, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of BSJ-03-204.

Table 1: Biochemical Activity of BSJ-03-204

Target	IC50 (nM)
CDK4/D1	26.9
CDK6/D1	10.4

Data from in vitro kinase assays.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 2: Cellular Activity of BSJ-03-204 in Mantle Cell Lymphoma (MCL) Cell Lines

Cell Line	Assay	Concentration Range (μM)	Duration	Effect
MCL cell lines	Anti-proliferative	0.0001-100	3 or 4 days	Potent anti-proliferative effects
Granta-519	Cell Cycle Analysis	1	1 day	Potent G1 arrest

Data from cell-based assays.[\[1\]](#)[\[2\]](#)

Table 3: Degradation Profile of BSJ-03-204 in Jurkat Cells

Target Protein	Concentration Range (μM)	Duration	Result
CDK4/6	0.1-5	4 hours	Degradation observed in Wild-Type cells
IKZF1/3	0.1-5	4 hours	No degradation observed in Wild-Type cells

Data from immunoblotting experiments in wild-type (WT) and CRBN^{-/-} Jurkat cells.[\[5\]](#)

Table 4: Proteome-wide Selectivity of BSJ-03-204

Cell Line	Concentration (nM)	Duration	Key Finding
Molt4	250	5 hours	Selective for CDK4/6 degradation

Data from quantitative proteomics analysis.[5]

Experimental Protocols

Cell Culture

- Jurkat and Molt4 Cells: These suspension cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
- Granta-519 Cells: This mantle cell lymphoma cell line was cultured in DMEM (4.5 g/L glucose) supplemented with 10% heat-inactivated FBS and 2 mM L-glutamine[6][7]. Cells were maintained in a humidified incubator at 37°C with 10% CO₂[6]. The doubling time is approximately 48 hours, and the maximum cell density is around 2.6 x 10⁶ cells/ml[6].

Immunoblotting for Protein Degradation

- Cell Treatment: Jurkat cells (wild-type and CRBN^{-/-}) were seeded and treated with BSJ-03-204 at concentrations ranging from 0.1 to 5 μM for 4 hours.
- Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

- Cell Seeding: MCL cells were seeded in 96-well opaque-walled plates.
- Compound Treatment: Cells were treated with a serial dilution of BSJ-03-204 (0.0001-100 μ M) for 3 or 4 days.
- Assay Procedure:
 - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Luminescence was measured using a plate reader.

Cell Cycle Analysis

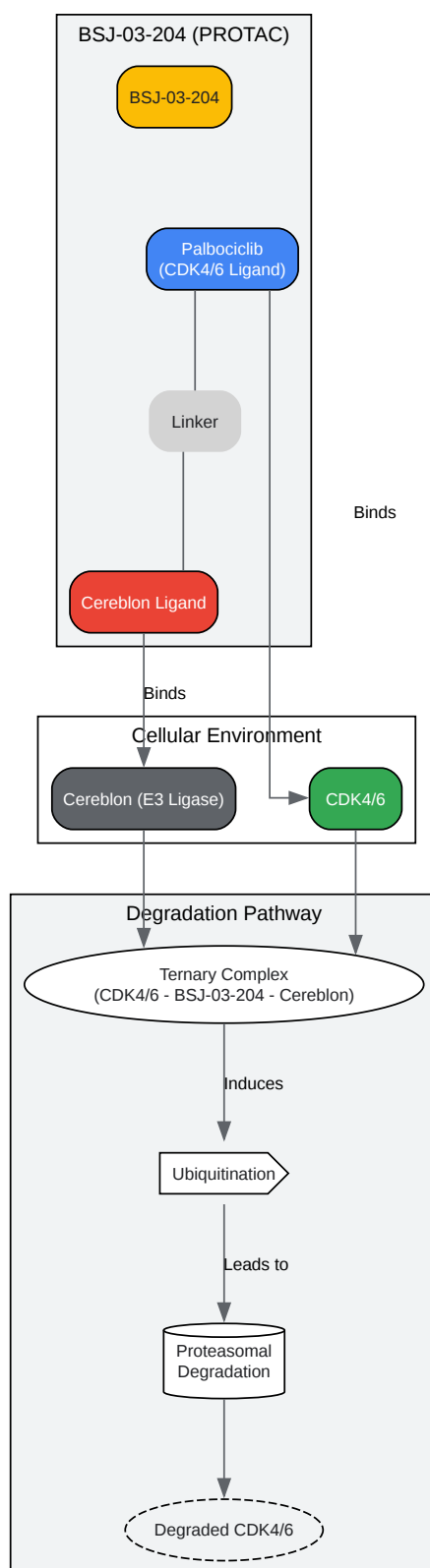
- Cell Treatment: Granta-519 cells were treated with 1 μ M BSJ-03-204 for 24 hours. Jurkat cells were treated with 100 nM of the compound for 24 hours[5].
- Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing. Cells were fixed for at least 30 minutes on ice.
- Staining: Fixed cells were washed with PBS and then resuspended in a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases of the cell cycle were determined by analyzing the DNA content histograms.

Quantitative Proteomics

- **Sample Preparation:** Molt4 cells were treated with 250 nM BSJ-03-204 for 5 hours[5]. Cells were harvested and lysed.
- **Protein Digestion and TMT Labeling:** Proteins were digested into peptides, and the resulting peptides were labeled with tandem mass tags (TMT) for relative quantification.
- **LC-MS/MS Analysis:** Labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry.
- **Data Analysis:** The relative abundance of proteins across different samples was determined by analyzing the TMT reporter ion intensities.

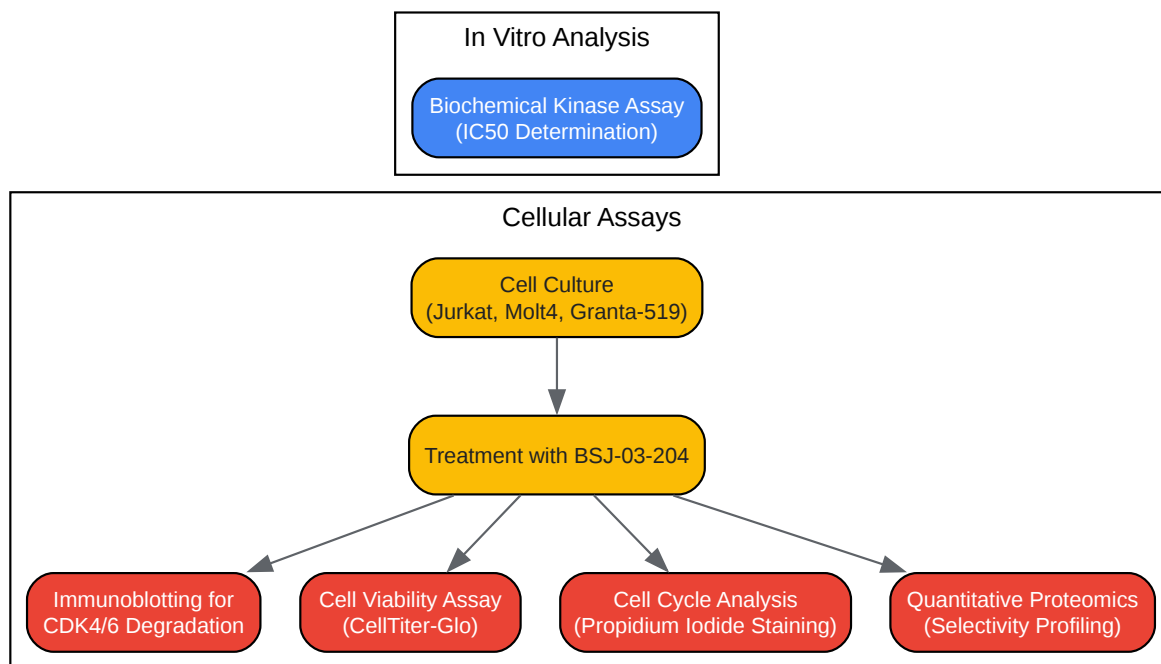
Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of BSJ-03-204 and the general experimental workflows described in this guide.



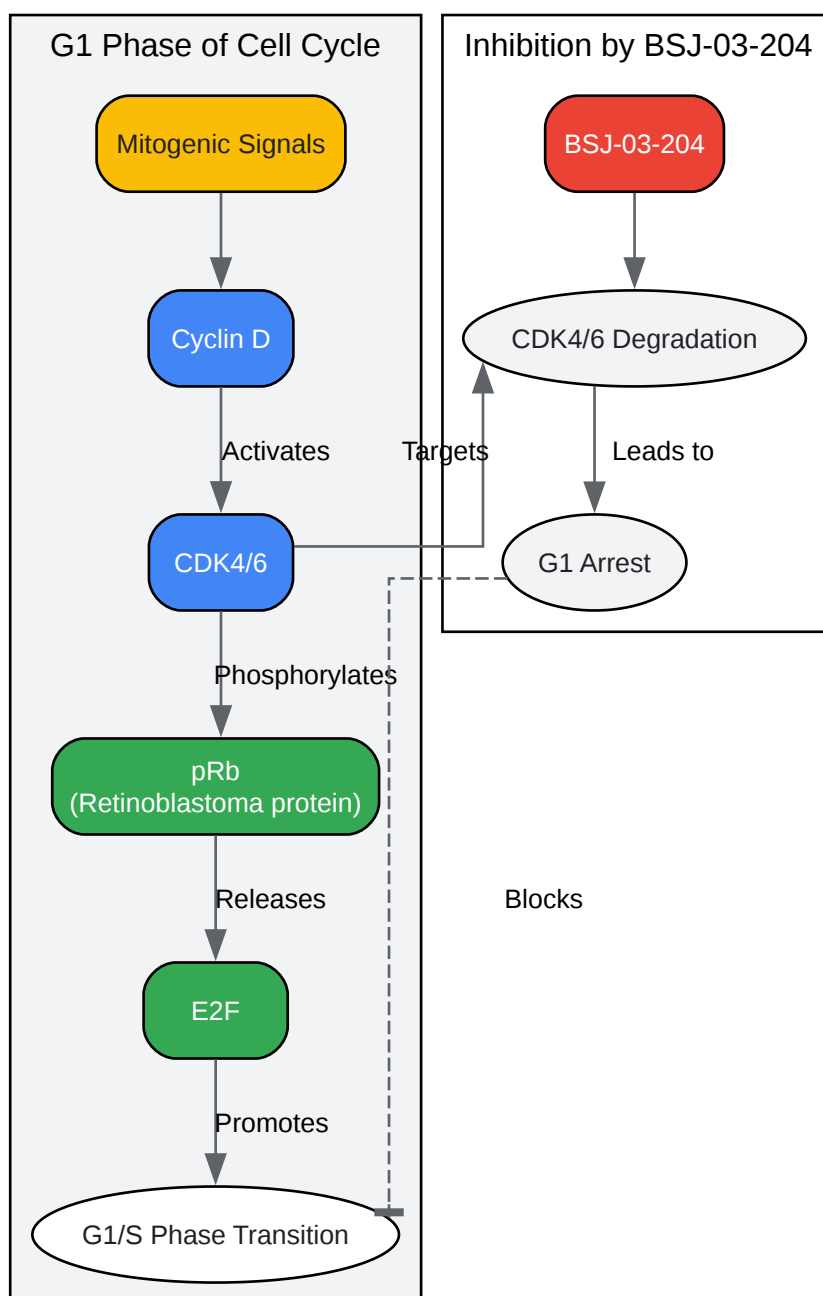
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Caption: Mechanism of action of BSJ-03-204 as a PROTAC.



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Caption: General experimental workflow for the characterization of BSJ-03-204.



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Caption: Simplified signaling pathway of CDK4/6 and the effect of BSJ-03-204.

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